Boiling Point Comparison: 3-Hydroxy-2-methylpropanenitrile vs. Acetone Cyanohydrin vs. Isobutyronitrile
3-Hydroxy-2-methylpropanenitrile exhibits a significantly higher boiling point (217.3±13.0 °C at 760 mmHg) compared to its structural isomer 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin), which boils at 95 °C at 760 mmHg [1]. This difference, exceeding 120 °C, is attributed to the primary hydroxyl group at C3 enabling more extensive intermolecular hydrogen bonding than the tertiary hydroxyl group in acetone cyanohydrin . The non-hydroxylated analog 2-methylpropanenitrile boils at only 103-108 °C, highlighting the profound impact of the hydroxyl group on volatility .
| Evidence Dimension | Boiling Point (760 mmHg) |
|---|---|
| Target Compound Data | 217.3±13.0 °C (predicted) |
| Comparator Or Baseline | 2-Hydroxy-2-methylpropanenitrile: 95 °C [1]; 2-Methylpropanenitrile: 103-108 °C |
| Quantified Difference | Target compound boils >120 °C higher than acetone cyanohydrin and >109 °C higher than isobutyronitrile |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
Higher boiling point allows for easier purification by distillation and reduces volatility during storage and handling, improving safety and process control.
- [1] DrugFuture. Acetone Cyanohydrin. https://www.drugfuture.com/chemdata/acetone-cyanohydrin.html (accessed 2026-04-23). View Source
